N-(2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethyl)acetamide
Overview
Description
N-(2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethyl)acetamide: is a chemical compound with the molecular formula C8H10ClN5O3 and a molecular weight of 259.65 g/mol . It is a heterocyclic compound containing a pyrimidine ring substituted with chloro and nitro groups, and an acetamide moiety attached via an ethyl linker.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethyl)acetamide typically involves the reaction of 2-chloro-5-nitropyrimidine with ethylenediamine, followed by acetylation. The reaction is carried out under controlled conditions, often involving low temperatures and specific solvents to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as flash chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in the pyrimidine ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the acetamide moiety, leading to the formation of corresponding oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
- Substitution reactions yield various substituted pyrimidines.
- Reduction reactions yield amino derivatives.
- Oxidation reactions yield oxides of the acetamide moiety .
Scientific Research Applications
Chemistry: N-(2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethyl)acetamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its derivatives have shown activity against various bacterial strains and cancer cell lines .
Industry: In the industrial sector, it is used in the development of new materials with specific properties, such as polymers and dyes. Its unique structure allows for modifications that can enhance the performance of these materials .
Mechanism of Action
The mechanism of action of N-(2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The chloro group can participate in covalent bonding with nucleophilic sites in biological molecules, leading to inhibition of essential enzymes and pathways .
Comparison with Similar Compounds
2-Chloro-5-nitropyridine: Similar in structure but lacks the acetamide moiety.
N-(2-Chloro-5-nitropyrimidin-4-yl)acetamide: Lacks the ethyl linker.
2-Chloro-5-nitrobenzamide: Contains a benzene ring instead of a pyrimidine ring.
Uniqueness: N-(2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethyl)acetamide is unique due to its combination of a pyrimidine ring with chloro and nitro substituents, an ethyl linker, and an acetamide moiety. This structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
N-[2-[(2-chloro-5-nitropyrimidin-4-yl)amino]ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5O3/c1-5(15)10-2-3-11-7-6(14(16)17)4-12-8(9)13-7/h4H,2-3H2,1H3,(H,10,15)(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZYVWBFMJTADM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC1=NC(=NC=C1[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610605 | |
Record name | N-{2-[(2-Chloro-5-nitropyrimidin-4-yl)amino]ethyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1068607-13-5 | |
Record name | N-{2-[(2-Chloro-5-nitropyrimidin-4-yl)amino]ethyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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